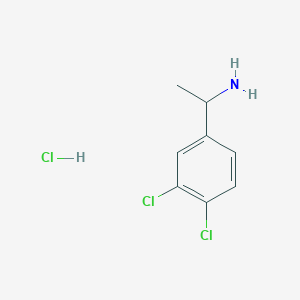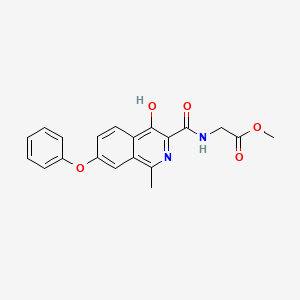
Roxadustat Impurity 2
Übersicht
Beschreibung
Roxadustat Impurity 2 is a reference standard with its chemical name being [2- [ (4-hydroxy-1-methyl-7-phenoxy-isoquinoline-3-carbonyl)- amino]-acetylamino]-acetic acid . Roxadustat is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor used to treat symptomatic anemia associated with chronic kidney disease .
Chemical Reactions Analysis
Roxadustat, the parent compound of the impurity, has well-characterized pharmacokinetics. It has an apparent volume of distribution after oral administration of 22–57 L, apparent clearance of 1.2–2.65 L/h, and renal clearance of 0.030–0.026 L/h in healthy volunteers .Physical And Chemical Properties Analysis
Roxadustat, the parent compound, has poor aqueous solubility and photochemical stability . More specific physical and chemical properties of this compound are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Erythropoiesis Stimulation in Chronic Kidney Disease (CKD)
Roxadustat has been shown to stimulate erythropoiesis effectively in patients with CKD not receiving dialysis. It increases hemoglobin levels and improves iron homeostasis (Chen et al., 2019).
Regulation of Iron Metabolism
In CKD patients, Roxadustat regulates iron metabolism by reducing hepcidin levels, which is associated with greater iron availability (Provenzano et al., 2016).
Pharmacodynamics Study in Nondialysis-Dependent CKD Patients
Roxadustat has been found effective in dose-dependent increases in blood hemoglobin among anemic NDD-CKD patients in placebo-controlled trials (Besarab et al., 2015).
Effectiveness in Dialysis Patients
Roxadustat is also effective in treating anemia in patients undergoing long-term dialysis, showing improvements in transferrin levels and serum iron (Chen et al., 2019).
Impact on Membrane Ionic Currents
Roxadustat may impact membrane ion currents in endocrine or heart cells, suggesting a potential non-genomic mechanism for cellular function perturbation (Chang et al., 2019).
Effects on Pharmacokinetics and Drug Interactions
Studies have explored how food and other substances, like spherical carbon adsorbent, affect the pharmacokinetics of Roxadustat, indicating its potential interactions and absorption characteristics (Shibata et al., 2018).
First Global Approval and Prospects Beyond Anemia
Roxadustat's first approval and its prospects for clinical application beyond anemia treatment have been documented, indicating its broader therapeutic potential (Dhillon, 2019).
Potential in Treating Various Diseases
Roxadustat has garnered interest for potential use against various diseases such as carcinoma, neurological diseases, ocular diseases, and tissue and organ injuries (Kaijun et al., 2020).
Protective Effects Against Hypoxic Injury at High Altitude
Roxadustat has shown preventive effects on hypoxia damage in rapid ascent to high altitudes, reducing inflammation, oxidative stress, and tissue damage due to hypoxia (Guo et al., 2023).
Wirkmechanismus
Target of Action
Roxadustat primarily targets the hypoxia-inducible factor (HIF) proteins . These proteins play a crucial role in the body’s response to low oxygen levels, or hypoxia . Under physiological conditions, the HIF proteins are inactivated by enzymes of the prolyl hydroxylase domain (PHD), which target HIF proteins for degradation .
Mode of Action
Roxadustat is an orally administered small molecule drug that prevents the enzymatic degradation of HIF-1α by inhibiting the PHD enzymes . When oxygen tension decreases, the PHD enzymes are downregulated and the HIF proteins stay high . HIF proteins stimulate the erythropoietin (EPO) gene in kidney parenchymal cells to produce EPO, as well as other genes, including the iron transporter ferroportin .
Biochemical Pathways
Roxadustat affects the biochemical pathway involving erythropoietin (EPO) and hemoglobin . EPO activates red blood cell (RBC) production in bone marrow, and ferroportin facilitates iron absorption in the small intestine . Thus, when oxygen tension decreases, new reticulocytes are released and hemoglobin concentrations rise .
Pharmacokinetics
The pharmacokinetics of roxadustat are well characterized, with an apparent volume of distribution after oral administration of 22–57 L, apparent clearance of 1.2–2.65 L/h, and renal clearance of 0.030–0.026 L/h in healthy volunteers . The elimination half-life is 9.6–16 hours . Plasma binding is 99% and the fraction eliminated by hemodialysis is 2.34% .
Result of Action
The primary effect on erythropoietin (EPO) is observed within a few hours after roxadustat administration and can be modeled using the sigmoidal Hill equation . The subsequent effect on hemoglobin is observed after several weeks and can be interpreted as an irreversible, dose proportional, unsaturable effect, continuing in agreement with the lifespan of red blood cells of 63–112 days .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12-16-10-14(27-13-6-4-3-5-7-13)8-9-15(16)19(24)18(22-12)20(25)21-11-17(23)26-2/h3-10,24H,11H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGJZCCNTOCDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)OC)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



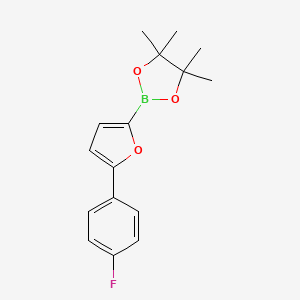
![8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1454965.png)
![7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1454967.png)
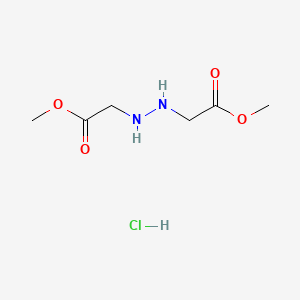
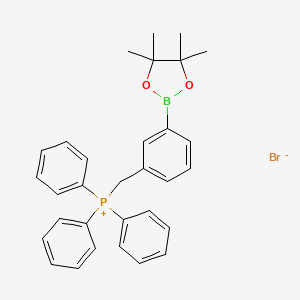
![2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1454972.png)

![2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1454975.png)
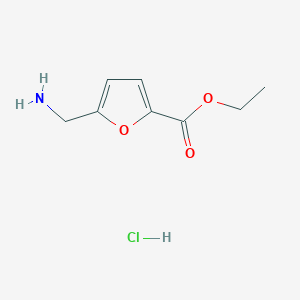
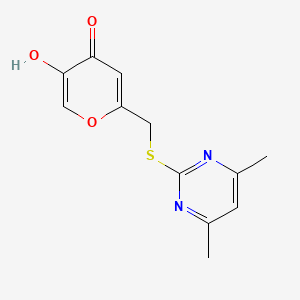
![2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)-](/img/structure/B1454979.png)

![N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B1454984.png)
